molecular formula C12H12BrN3O B1523545 4-(7-Bromoquinoxalin-2-yl)morpholine CAS No. 916811-87-5

4-(7-Bromoquinoxalin-2-yl)morpholine

Cat. No. B1523545
M. Wt: 294.15 g/mol
InChI Key: YQPUONDOWMMGGF-UHFFFAOYSA-N
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Description

“4-(7-Bromoquinoxalin-2-yl)morpholine” is a chemical compound with the molecular formula C12H12BrN3O . It is used in the synthesis of various specialty chemicals .


Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent literature . A specific synthesis method for “4-(7-Bromoquinoxalin-2-yl)morpholine” is not available in the retrieved papers.


Molecular Structure Analysis

The molecular weight of “4-(7-Bromoquinoxalin-2-yl)morpholine” is 294.15 . Further details about its molecular structure are not available in the retrieved papers.


Chemical Reactions Analysis

A reaction involving “4-(7-Bromoquinoxalin-2-yl)morpholine” has been described where it reacts with N-(3-hydroxyphenyl)pivalamide in DMF to form a urea derivative . More detailed information about its chemical reactions is not available in the retrieved papers.

Scientific Research Applications

Cytotoxic and Anticancer Properties

  • A study explored the cytotoxic effects of various 4-anilinoquinazolines, including derivatives substituted with bromine and morpholine. These compounds demonstrated significant inhibition of tumor cell growth, highlighting their potential in anticancer applications. Particularly, certain derivatives induced necrosis in tumor cells and exhibited antiprotease effects, which could contribute to their anticancer properties (Jantová et al., 2001).

Synthesis and Biological Screening

  • Research on the synthesis of benzoquinazolinones revealed that 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives showed interesting anticancer activities when screened against A549 and HT29 cell lines. This finding indicates the potential of morpholine derivatives in developing new anticancer agents (Nowak et al., 2014).

DNA Binding and Photophysical Analyses

  • A study synthesized 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines and analyzed their photophysical properties. The derivatives showed strong interactions with ct-DNA, suggesting potential applications in DNA-targeted therapies or diagnostics (Bonacorso et al., 2018).

Antimycobacterial Activity

  • A series of novel morpholine coupled dihydroquinolines were synthesized and evaluated for their antimycobacterial activity. Two derivatives were identified as potent antitubercular agents, which could be significant in the development of new treatments for tuberculosis (Marvadi et al., 2019).

Synthesis of Potent Antimicrobials

  • Research on the synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine highlighted its utility in creating potent antimicrobials, including arecoline derivatives and other compounds with potential medical applications (Kumar et al., 2007).

properties

IUPAC Name

4-(7-bromoquinoxalin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c13-9-1-2-10-11(7-9)15-12(8-14-10)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPUONDOWMMGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CN=C3C=CC(=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693640
Record name 7-Bromo-2-(morpholin-4-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(7-Bromoquinoxalin-2-yl)morpholine

CAS RN

916811-87-5
Record name 7-Bromo-2-(morpholin-4-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 7-bromo-2-chloroquinoxaline (50 g, 0.2 mol, 1.0 eq.) in CH3CN (200 mL) were added morpholine (89 g, 1.02 mol, 5.0 eq.) and K2CO3 (85 g, 0.61 mol, 3.0 eq). The resulting mixture was stirred at 90° C. for 2 h, then cooled and filtered. The filtrate was concentrated and the residue was re-crystallized from EA to afford 4-(7-bromoquinoxalin-2-yl)morpholine (59 g, 98.3%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
89 g
Type
reactant
Reaction Step One
Name
Quantity
85 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Yuan, M Ji, S Xie, Z Qiu, W Chen, W Min… - Journal of Medicinal …, 2021 - ACS Publications
Nowadays, the simultaneous inhibition of two or more pathways plays an increasingly important role in cancer treatment due to the complex and diverse pathogenesis of cancer, and …
Number of citations: 8 pubs.acs.org

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